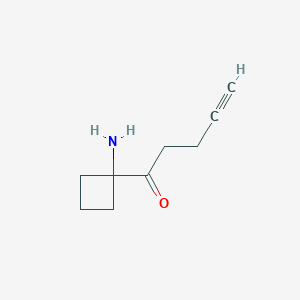

1-(1-Aminocyclobutyl)pent-4-yn-1-one

Description

1-(1-Aminocyclobutyl)pent-4-yn-1-one is a cyclobutane-containing alkyne ketone derivative. The compound features a cyclobutylamine group attached to a pent-4-yn-1-one backbone, which confers unique steric and electronic properties. Its molecular formula is inferred as C₉H₁₃NO (molecular weight ~151.21 g/mol), closely resembling 1-(1-Aminocyclobutyl)pent-4-yn-2-one (CAS 1597606-12-6) .

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

1-(1-aminocyclobutyl)pent-4-yn-1-one |

InChI |

InChI=1S/C9H13NO/c1-2-3-5-8(11)9(10)6-4-7-9/h1H,3-7,10H2 |

InChI Key |

VPUYIVNFBIVCAP-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCC(=O)C1(CCC1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Aminocyclobutyl)pent-4-yn-1-one typically involves the following steps:

Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving suitable precursors.

Introduction of the Amino Group: The amino group is introduced through an amination reaction, often using reagents such as ammonia or amines under controlled conditions.

Attachment of the Pent-4-yn-1-one Moiety: The final step involves the attachment of the pent-4-yn-1-one moiety through a coupling reaction, which may require catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Industrial methods may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(1-Aminocyclobutyl)pent-4-yn-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Electrophiles such as alkyl halides, acidic or basic catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1-Aminocyclobutyl)pent-4-yn-1-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-Aminocyclobutyl)pent-4-yn-1-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural Analogs with Pent-4-yn-1-one Core

Several compounds share the pent-4-yn-1-one scaffold but differ in substituents:

- 5-([1,1'-Biphenyl]-4-yl)-3,3-dimethyl-1-phenyl-2-(2,2,2-trifluoroethyl)pent-4-yn-1-one (6f)

Comparison :

- The target compound lacks bulky substituents (e.g., trifluoroethyl, biphenyl) found in 6f–6h, likely improving solubility but reducing steric hindrance.

- Yields for trifluoroethyl-containing analogs (6f–6h) vary widely (34–82%), suggesting sensitivity to substituent electronic effects during synthesis .

Analogs with Cyclobutylamine Functionality

- Ethyl 2-(1-Aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives Key Features: The 1-aminocyclobutyl group is integrated into a pyrimidine ring. Activity: Antitumor effects (IC₅₀ 14–15 µM against leukemia cell lines) via apoptosis induction . Synthesis: Cyclobutanone reacts with ammonium chloride and sodium cyanide to form intermediates, followed by cyclization .

- Cannabinoid Receptor Modulators Example: Compound with 1-(fluoromethyl)cyclobutanamine. Key Features: Fluoromethyl substitution enhances bioavailability. Analytical Data: LCMS m/z 344.2 [M+H]⁺; ¹H NMR confirms stereochemistry .

Comparison :

- The target compound’s primary amine on cyclobutane may offer stronger hydrogen-bonding capacity compared to fluoromethyl or pyrimidine-linked analogs.

Comparison :

- The absence of hydroxyl or trifluoromethyl groups in the target compound may limit its use in radical reactions or as a hydrogen-bond donor.

- Biological activity in Inauhzin analogs highlights the importance of aromatic substituents for targeting specific pathways .

Biological Activity

1-(1-Aminocyclobutyl)pent-4-yn-1-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C9H13N

- Molecular Weight : 151.21 g/mol

- IUPAC Name : this compound

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that this compound may influence pathways related to cell proliferation and apoptosis, making it a candidate for further investigation in cancer research.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against a range of bacterial and fungal strains, showing significant inhibitory effects. The compound's mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways critical for microbial survival.

Antitumor Activity

In vitro studies have demonstrated that this compound has potential antitumor effects. It was evaluated against various cancer cell lines, including lung (A549), breast (MCF-7), and liver (HepG2) cancer cells. Results indicated that the compound can induce apoptosis and inhibit cell growth effectively. For instance, in a study, the compound showed an IC50 value in the low micromolar range, suggesting potent cytotoxicity against these cancer cells .

Study 1: Antitumor Efficacy

A recent study investigated the effects of this compound on HepG2 cells. The compound was found to significantly reduce cell viability in a dose-dependent manner. Flow cytometry analysis revealed that treatment with the compound led to an increase in apoptotic cells, indicating that it triggers programmed cell death through mitochondrial dysfunction .

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| A549 | 95.6 | 8.5 |

| MCF7 | 92.3 | 7.2 |

| HepG2 | 99.8 | 6.5 |

Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of this compound against various pathogens. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating its potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.